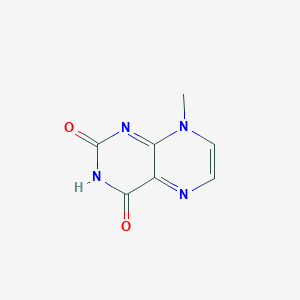
8-Methylpteridine-2,4-dione
Description
8-Methylpteridine-2,4-dione is a bicyclic heterocyclic compound featuring a pteridine core (a fused pyrimidine and pyrazine ring system) with a methyl substituent at the 8-position and ketone groups at the 2- and 4-positions. This structure confers unique electronic and steric properties, distinguishing it from simpler monocyclic 2,4-dione derivatives.
Properties
CAS No. |
13300-38-4 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
8-methylpteridine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2/c1-11-3-2-8-4-5(11)9-7(13)10-6(4)12/h2-3H,1H3,(H,10,12,13) |
InChI Key |
FEVFINCNKRMCDL-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
Canonical SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Properties
- 8-Methylpteridine-2,4-dione: Limited data on biological activity, but bicyclic pteridines are often explored for enzyme inhibition or as fluorescent probes due to their π-conjugated systems.
- Thiazolidine-2,4-diones: Notable for antidiabetic activity (PPAR-γ agonism), lipid peroxidation inhibition (84.2% for 1d), and low acute toxicity (safe up to 2000 mg/kg) .
- Pyran-2,4-diones : Studied for crystallography and electronic properties (e.g., dipole moments: 2a = 7.2 D, 2b = 5.8 D) .
Physicochemical and ADME Properties
- Solubility and Polarity :
- ADME :
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


